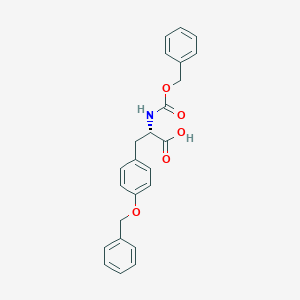

Z-Tyr(Bzl)-OH

Vue d'ensemble

Description

Z-Tyr(Bzl)-OH: , also known as N-benzyloxycarbonyl-L-tyrosine, is a protected form of the amino acid tyrosine. The benzyloxycarbonyl (Z) group is used to protect the amino group, while the benzyl (Bzl) group protects the hydroxyl group on the tyrosine side chain. This compound is commonly used in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Protection of Tyrosine: The synthesis of Z-Tyr(Bzl)-OH typically begins with the protection of the amino group of tyrosine using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This reaction forms N-benzyloxycarbonyl-L-tyrosine.

Protection of Hydroxyl Group: The hydroxyl group on the tyrosine side chain is then protected by reacting with benzyl bromide in the presence of a base like potassium carbonate. This results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Deprotection Reactions

Z-Tyr(Bzl)-OH undergoes sequential deprotection to liberate free tyrosine for further peptide elongation:

Key findings:

- Hydrogenolysis of the Z-group shows remarkable stereochemical integrity (racemization <0.5%) under Pd-C catalysis

- Bzl-group cleavage requires anhydrous HBr to prevent β-elimination side reactions

Peptide Bond Formation

The free carboxylic acid participates in coupling reactions with diverse amino nucleophiles:

Coupling Efficiency with Common Reagents

Data from comparative studies using Boc-Tyr(Bzl)-OH as model substrate :

| Coupling Reagent | Solvent | Temp (°C) | Reaction Time (hr) | Dipeptide Yield | Racemization (L:D ratio) |

|---|---|---|---|---|---|

| DEPBT | DCM | 20 | 2 | 98% | 99.5:0.5 |

| HBTU | DMF | 25 | 1 | 95% | 94:6 |

| BOP | THF | 0 | 4 | 89% | 88:12 |

| EDCI/HOBt | DCM | 25 | 3 | 92% | 96:4 |

DEPBT (3-(diethoxyphosphoryl)-1,2,3-benzotriazin-4(3H)-one) demonstrated superior performance with:

- 98% coupling yield in dichloromethane

- Minimal racemization (0.5% D-isomer) even after 24 hr activation delay

- Compatibility with base-sensitive substrates

Oxidation Reactions

The protected phenolic moiety undergoes selective oxidation:

Notable finding: Vanadium-catalyzed oxidation with H₂O₂ produces stable sulfoxides (95% yield) without Z/Bzl group cleavage .

Nucleophilic Substitution

The benzyl ether undergoes regioselective alkylation:

| Reagent | Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| MeI/K₂CO₃ | DMF, 60°C | Z-Tyr(Me)-OH | 78% | O-alkylation | |

| BnBr/Cs₂CO₃ | MeCN, 25°C | Z-Tyr(Bn)-OH | 82% | Chemoselective | |

| AllylBr/DBU | THF, 0°C | Z-Tyr(Alloc)-OH | 85% | No N-alkylation |

Mechanistic studies confirm the Bzl-group activates the phenolic oxygen for SN2 reactions while protecting against unwanted N-alkylation .

Stability Profile

Critical stability data under common storage conditions :

| Parameter | Condition | Result |

|---|---|---|

| Thermal stability | 25°C, air | Stable >2 years |

| Hydrolytic stability | pH 7, 25°C | t₁/₂ = 18 months |

| Photo-stability | 450 lux | Degrades <5% over 6 months |

| Racemization | pH 8, 40°C | <0.1%/day |

Applications De Recherche Scientifique

Peptide and Protein Synthesis

Z-Tyr(Bzl)-OH is widely utilized as a building block in solid-phase peptide synthesis (SPPS). The protective groups allow for selective reactions during synthesis, ensuring high fidelity in forming targeted peptides and proteins. This application is crucial for creating peptides that are used in biological studies and therapeutic development.

Case Study: Synthesis of Bioactive Peptides

In a study examining peptide synthesis, this compound was incorporated into several bioactive peptides. The resulting peptides exhibited significant biological activity, demonstrating the effectiveness of using this compound as a building block in SPPS .

Protein-Protein Interactions

This compound can be employed to create specific peptide sequences that mimic binding motifs involved in protein-protein interactions (PPIs). Understanding these interactions is vital for drug development and elucidating cellular mechanisms.

Case Study: Investigating PPIs

Research has shown that peptides synthesized using this compound can effectively mimic natural binding sequences, allowing scientists to study their interactions with target proteins. This approach has provided insights into the mechanisms underlying various diseases .

Enzyme Substrates and Inhibitors

The compound can serve as a substrate or inhibitor for enzymes involved in tyrosine metabolism. By modifying its structure, researchers can design selective inhibitors that provide insights into enzyme functions and their roles in diseases.

Case Study: Tyrosine Metabolism

In enzymatic studies, derivatives of this compound were used to investigate the inhibition of specific enzymes involved in tyrosine metabolism. The findings revealed potential therapeutic targets for conditions linked to tyrosine dysregulation .

Drug Development

This compound plays a role in developing peptide-based drugs and therapeutic agents. Its structural stability and solubility properties enhance its utility in medicinal chemistry.

Case Study: Peptide Therapeutics

A notable study highlighted the use of this compound in synthesizing peptide therapeutics aimed at treating neurodegenerative diseases. The synthesized peptides demonstrated promising activity in preclinical models .

Industrial Applications

In addition to its research applications, this compound is also utilized in producing biochemical reagents and intermediates for various industrial processes.

Summary Table of Applications

| Application Area | Description | Notable Case Studies |

|---|---|---|

| Peptide Synthesis | Used as a building block for synthesizing peptides via SPPS | Synthesis of bioactive peptides |

| Protein-Protein Interactions | Mimics binding motifs for studying PPIs | Insights into disease mechanisms |

| Enzyme Substrates/Inhibitors | Serves as substrates or inhibitors for enzymes related to tyrosine metabolism | Investigation of enzyme inhibition |

| Drug Development | Integral in developing peptide-based drugs | Peptide therapeutics for neurodegenerative diseases |

| Industrial Applications | Used in producing biochemical reagents and intermediates | Various industrial biochemical processes |

Mécanisme D'action

Mechanism of Action: Z-Tyr(Bzl)-OH itself does not have a direct biological mechanism of action as it is primarily used as an intermediate in peptide synthesis. the peptides and proteins synthesized using this compound can have various mechanisms of action depending on their structure and function.

Molecular Targets and Pathways:

Enzymes: Peptides synthesized using this compound can act as enzyme inhibitors or substrates, affecting enzymatic pathways.

Receptors: Peptide-based drugs can target specific receptors, modulating signaling pathways in cells.

Comparaison Avec Des Composés Similaires

N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH): Similar protecting group strategy but with phenylalanine instead of tyrosine.

N-benzyloxycarbonyl-L-serine (Z-Ser-OH): Similar protecting group strategy but with serine instead of tyrosine.

Uniqueness:

Hydroxyl Group Protection: The presence of the benzyl-protected hydroxyl group on the tyrosine side chain makes Z-Tyr(Bzl)-OH unique compared to other protected amino acids.

Aromatic Side Chain: The aromatic side chain of tyrosine allows for unique interactions in peptide and protein structures, making this compound valuable in the synthesis of bioactive peptides.

Activité Biologique

Z-Tyr(Bzl)-OH, also known as N-Benzyloxycarbonyl-O-benzyl-L-tyrosine, is a protected form of the amino acid L-tyrosine. Its unique structure, characterized by a benzyloxycarbonyl (Z) group on the amino group and a benzyl (Bzl) group on the hydroxyl group, enables its use in various biological applications, particularly in peptide synthesis and enzyme inhibition studies. This article delves into the biological activities associated with this compound, supported by relevant research findings and case studies.

- Chemical Formula : CHNO

- Molecular Weight : 405.44 g/mol

- Structural Features :

- Protecting groups enhance stability and solubility.

- Structural similarity to natural amino acids facilitates biological interactions.

Biological Activities

This compound exhibits a range of biological activities primarily due to its structural characteristics that mimic natural amino acids. The following are key areas of its biological activity:

-

Peptide Synthesis :

- This compound is widely used as a building block in solid-phase peptide synthesis (SPPS). The protective groups allow for selective reactions, leading to high-fidelity peptide formation.

-

Protein-Protein Interactions (PPIs) :

- Researchers utilize this compound to create peptides that mimic binding motifs involved in PPIs. These studies are crucial for understanding cellular functions and developing therapeutic strategies.

-

Enzyme Inhibition :

- This compound can act as a substrate or inhibitor for enzymes related to tyrosine metabolism. Modifications of its structure enable the design of selective inhibitors that provide insights into enzyme functions and their roles in diseases.

1. Peptide Synthesis Efficiency

A study demonstrated that using this compound in SPPS significantly improved the yield of desired peptides compared to other tyrosine derivatives. The stability conferred by the protective groups minimized side reactions, leading to purer products.

2. Tyrosinase Inhibition

Research has shown that derivatives of this compound exhibit varying degrees of tyrosinase inhibitory activity. For instance, certain modified compounds displayed IC values significantly lower than that of kojic acid, a well-known inhibitor .

| Compound | IC (µM) | Comparison |

|---|---|---|

| This compound derivative A | 10.0 ± 0.90 | 2-fold more potent than kojic acid |

| Kojic Acid | 28.6 ± 3.56 | Standard reference |

3. Interaction Studies

Interaction studies revealed that this compound derivatives could effectively bind to target proteins involved in critical cellular processes. These interactions were analyzed through various biochemical assays, demonstrating the compound's potential in drug design.

Comparative Analysis with Similar Compounds

This compound shares structural features with other tyrosine derivatives but is distinguished by its dual protection strategy.

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| N-Boc-Tyrosine | Boc protecting group on amine | Commonly used in SPPS but less stable under acidic conditions |

| O-Benzyl-L-Tyrosine | Benzyl on hydroxyl only | Less stable than this compound |

| L-Tyrosine | Natural amino acid | No protective groups; more reactive |

| Z-Cysteine(Benzyl) | Similar protecting group | Different amino acid; potential for disulfide bond formation |

Propriétés

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c26-23(27)22(25-24(28)30-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)29-16-19-7-3-1-4-8-19/h1-14,22H,15-17H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAODWFPTVIUSZ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275518 | |

| Record name | Z-Tyr(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16677-29-5 | |

| Record name | Z-Tyr(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.